Product packaging for 6alpha-Methylprogesterone(Cat. No.:CAS No. 903-71-9)

6alpha-Methylprogesterone

Cat. No.: B1218739
CAS No.: 903-71-9
M. Wt: 328.5 g/mol
InChI Key: GNFABWAPJFOZSF-KTORGGLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Perspectives in Synthetic Progestin Development

The mid-20th century was a period of intense innovation in steroid synthesis. Following the discovery that progesterone (B1679170) could be synthesized in large quantities from plant-derived steroids like diosgenin, the focus shifted to creating more potent and orally active derivatives. asu.edu The 1950s saw the development of foundational synthetic progestins like norethindrone (B1679910) and norethynodrel, which were instrumental in the creation of the first oral contraceptives. asu.edu These early successes spurred further research into how structural modifications of the progesterone molecule could fine-tune its biological activity.

The development of synthetic progestins dates back to the 1930s with the synthesis of ethisterone. numberanalytics.com However, it was the subsequent decades that witnessed a rapid expansion in the variety and potency of these compounds. numberanalytics.comnih.gov This era of discovery was characterized by a systematic exploration of how adding or altering functional groups at various positions on the steroid nucleus would affect progestational activity.

Rationale for C6α-Methylation in Steroid Chemistry

The introduction of a methyl group at the C6α position of the progesterone steroid nucleus is a key structural modification that significantly enhances its progestational activity. This modification was found to increase the potency of the parent compound. wikipedia.orgacpjournals.org The rationale behind this chemical alteration is rooted in several key principles of steroid chemistry and pharmacology.

Furthermore, the C6α-methyl group can influence the conformation of the A-ring of the steroid. This conformational change can lead to a better fit and stronger binding to the progesterone receptor, which is essential for its biological activity. nih.gov The improved potency of dimethisterone, a derivative of ethisterone, due to 6α-methylation reportedly served as a basis for the synthesis of medroxyprogesterone (B1676146) acetate (B1210297). wikipedia.org

Structural Relationship of 6α-Methylprogesterone to Progesterone and Other Progestins

6α-Methylprogesterone is a direct derivative of progesterone, differing only by the addition of a methyl group at the 6-alpha position. This seemingly minor change has a significant impact on its biological activity, making it approximately 150% as potent as progesterone itself. wikipedia.org

Its structural similarity extends to other important synthetic progestins, most notably medroxyprogesterone acetate (MPA). MPA is also a C6α-methylated progestin but has an additional acetoxy group at the C17α position. wikipedia.orgwikipedia.org This additional modification further enhances its progestational activity and oral bioavailability. Medroxyprogesterone, the parent compound of MPA, is structurally very similar to 6α-methylprogesterone, with the key difference being a hydroxyl group at the C17α position. wikipedia.orgnih.gov

The table below illustrates the structural and activity relationships between these compounds.

CompoundC6α-Methyl GroupC17α-SubstitutionRelative Progestational Activity
ProgesteroneNoNone100%
6α-Methylprogesterone YesNone150% wikipedia.org
MedroxyprogesteroneYes-OH-
Medroxyprogesterone Acetate (MPA)Yes-OCOCH₃High

Data compiled from available scientific literature.

The synthesis of 6α-methylprogesterone has been achieved from various starting materials, including hyodesoxycholic acid. nih.gov The development of synthetic routes to this and related compounds has been a significant achievement in pharmaceutical chemistry. patsnap.comcdnsciencepub.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O2 B1218739 6alpha-Methylprogesterone CAS No. 903-71-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

903-71-9

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

(6S,8S,9S,10R,13S,14S,17S)-17-acetyl-6,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H32O2/c1-13-11-16-18-6-5-17(14(2)23)21(18,3)10-8-19(16)22(4)9-7-15(24)12-20(13)22/h12-13,16-19H,5-11H2,1-4H3/t13-,16-,17+,18-,19-,21+,22+/m0/s1

InChI Key

GNFABWAPJFOZSF-KTORGGLSSA-N

SMILES

CC1CC2C3CCC(C3(CCC2C4(C1=CC(=O)CC4)C)C)C(=O)C

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)CC4)C)C)C(=O)C

Canonical SMILES

CC1CC2C3CCC(C3(CCC2C4(C1=CC(=O)CC4)C)C)C(=O)C

Other CAS No.

903-71-9

Synonyms

6 alpha-methylpregn-4-ene-3,20-dione
6 alpha-methylprogesterone
6-alpha-methyl-progesterone
6-alpha-methylprogesterone

Origin of Product

United States

Chemical Synthesis and Derivatization of 6α Methylprogesterone and Analogues

Synthetic Pathways to 6α-Methylprogesterone

The synthesis of 6α-methylprogesterone can be achieved through multi-step chemical processes starting from steroid precursors. One established route involves the modification of 17α-hydroxyprogesterone. google.com

A common precursor for the synthesis is 17α-hydroxyprogesterone. google.com A patented method for producing medroxyprogesterone (B1676146) acetate (B1210297), which includes the formation of the core 6α-methyl-17α-hydroxyprogesterone structure, outlines a sequence of reactions. The process avoids the use of precious metal catalysts like palladium on carbon, opting for milder reaction conditions. google.com

The synthesis can be initiated from 17α-hydroxyprogesterone and proceeds through several key transformations. While specific details can vary, a representative pathway involves the following sequence: google.com

Ketalation: The process begins with the protection of the ketone group at C3. 17α-hydroxyprogesterone is reacted with ethylene (B1197577) glycol in the presence of a catalyst like para-toluenesulfonic acid to form a ketal. google.com

Epoxidation: The resulting ketal undergoes epoxidation. This is typically achieved using a peroxyacetic acid solution of anhydrous sodium acetate, which forms an epoxide. google.com

Grignard Reaction: The epoxide is then treated with methylmagnesium bromide in a Grignard reaction. This introduces the methyl group. Subsequent hydrolysis with dilute sulfuric acid yields a Grignard product. google.com

Deprotection and Isomerization: The Grignard product is then treated with glacial acetic acid to remove the protecting group, yielding 5α,17α-dihydroxy-6β-methyl progesterone (B1679170). google.com

Hydrogenation Translocation: Finally, a hydrogenation translocation reaction is carried out using hydrogen chloride. This step converts the 6β-methyl group to the more stable 6α-methyl configuration and re-forms the Δ⁴ double bond, yielding 6α-methyl-17α-hydroxyprogesterone. google.com

An alternative synthesis starting from hyodesoxycholic acid has also been reported, demonstrating that different precursors can be utilized to construct the 6α-methylprogesterone scaffold. nih.gov

Table 1: Key Synthetic Steps to 6α-Methyl-17α-hydroxyprogesterone This table outlines a general synthetic pathway based on a patented method. google.com

StepPrecursorKey Reagents/ConditionsIntermediate/Product
117α-HydroxyprogesteroneEthylene glycol, para-toluenesulfonic acidKetal
2KetalPeroxyacetic acid, anhydrous sodium acetateEpoxide
3EpoxideMethylmagnesium bromide, dilute sulfuric acidGrignard matter
4Grignard matterGlacial acetic acid5α,17α-Dihydroxy-6β-methyl progesterone
55α,17α-Dihydroxy-6β-methyl progesteroneHydrogen chloride6α-Methyl-17α-hydroxyprogesterone

Synthesis of 6α-Methylprogesterone Analogues

The 6α-methylprogesterone structure serves as a template for creating a wide range of analogues with tailored properties. Modifications often involve introducing additional functional groups or derivatizing existing ones.

The introduction of halogen atoms, particularly fluorine, and hydroxyl groups at various positions on the steroid nucleus can significantly influence the molecule's activity.

Fluorination: The synthesis of a 9α-fluoro analogue, specifically 17α-acetoxy-9α-fluoro-6α-methylprogesterone, has been accomplished in a 10-step sequence. nih.gov This compound demonstrated potent anti-angiogenic activity. nih.gov Another example is 21-fluoro-11β,17-dihydroxy-6α-methylprogesterone, a synthetic steroid with progestogenic activity. ontosight.ai Its synthesis involves multi-step organic reactions starting from a steroid precursor like progesterone, incorporating fluorination, hydroxylation, and methylation steps to introduce the desired functional groups. ontosight.ai

Hydroxylation: Hydroxyl groups can be introduced at various positions. For instance, the synthesis of 21-fluoro-11β,17-dihydroxy-6α-methylprogesterone involves hydroxylation at both the C11 and C17 positions. ontosight.ai The metabolism of medroxyprogesterone acetate (a derivative of 6α-methylprogesterone) in human liver microsomes also results in hydroxylated metabolites, such as 1β-, 2β-, and 6β-hydroxy MPA.

The hydroxyl group at the C17α position is a common site for derivatization, particularly through esterification, to create prodrugs or enhance activity.

Acetylation: The most well-known derivative is medroxyprogesterone acetate (MPA), where the 17α-hydroxyl group is acetylated. This acetylation is typically the final step in the synthesis, following the formation of 6α-methyl-17α-hydroxyprogesterone. The reaction is carried out with acetic anhydride (B1165640) and acetic acid. google.com In some methods, sulphosalicylic acid is used as a catalyst for the acetylation. google.com

Bromoacetylation: For research purposes, such as affinity labeling, other esters have been synthesized. Medroxyprogesterone bromoacetate (B1195939) was synthesized by reacting 17α-hydroxy-6α-methylprogesterone with bromoacetic acid and trifluoroacetic anhydride. nih.gov This reactive analogue was designed to covalently bind to proteins, facilitating studies of receptor interactions. nih.gov

Other Esters: A wide variety of ester derivatives at the C17α position can be synthesized. One patent describes a family of 9α-fluoro-6α-methylprogesterone derivatives where the group at C17 is an ester derived from a C1-C23 hydrocarbon group, indicating that long-chain esters can also be created. google.com

Introduction of Additional Functional Groups (e.g., Fluorination, Hydroxylation)

Biotransformation and Microbial Metabolism Studies

Microbial systems, particularly fungi, are powerful tools for modifying complex molecules like steroids, often performing highly specific reactions that are challenging to achieve through conventional chemistry. researchgate.net

Studies have investigated the biotransformation of 6α-methylprogesterone derivatives, most notably medroxyprogesterone acetate (MPA), using various fungal species. These transformations typically involve hydroxylation at different positions on the steroid core.

Hydroxylation Reactions: The fungus Cunninghamella elegans has been shown to metabolize MPA into several hydroxylated products. researchgate.net Similarly, biotransformation studies using Trichothecium roseum and Mucor plumbeus also yielded various hydroxylated derivatives. researchgate.net A study reported for the first time the production of 11α-hydroxy-medroxyprogesterone acetate as a product of fungal biotransformation. ebi.ac.uk

Range of Metabolites: A comprehensive study involving the fungi Cunninghamella elegans, Trichothecium roseum, and Mucor plumbeus identified a large array of metabolites from the biotransformation of medroxyprogesterone. The products included compounds hydroxylated at numerous positions, such as 6β, 11α, 11β, 12β, 15β, and 16β, as well as dihydroxylated derivatives. researchgate.net

Table 2: Examples of Fungal Biotransformation Products of Medroxyprogesterone This table summarizes metabolites identified from the transformation of medroxyprogesterone (MPA) by various fungi. researchgate.net

Fungal SpeciesMetabolite(s)Type of Transformation
Cunninghamella elegansMultiple hydroxylated derivativesHydroxylation
Trichothecium roseumMultiple hydroxylated derivativesHydroxylation
Mucor plumbeus11α-hydroxy-6α-methyl-17α-hydroxypregn-4-ene-3,20-dione; 11α,20-dihydroxymedroxyprogesteroneHydroxylation, Reduction
Unspecified Fungus11α-hydroxy-medroxyprogesterone acetateHydroxylation

Identification of Biotransformed Metabolites

The biotransformation of 6α-methylprogesterone has been a subject of scientific investigation, primarily focusing on its metabolic fate in various biological systems. The introduction of a methyl group at the 6α-position of the progesterone molecule has been shown to significantly influence its rate of metabolism.

Research involving in vitro studies with liver microsome-supernatant fractions from female rats and rabbits has provided comparative insights into the metabolism of 6α-methylprogesterone and related progestins. In these studies, the presence of the 6α-methyl group markedly decreased the rate of metabolism in rat liver preparations. nih.gov However, this effect was not observed in rabbit liver preparations, indicating species-specific differences in the metabolic handling of this compound. nih.gov This suggests that the 6α-methyl modification offers a degree of resistance to metabolic breakdown in certain species. nih.gov

Further investigations have highlighted that the metabolism of 6α-methylprogesterone is less extensively documented than that of its more complex analogue, medroxyprogesterone acetate (MPA), which is 6α-methyl-17α-acetoxyprogesterone. wikipedia.orgdrugbank.com For MPA, metabolic pathways are well-characterized and primarily involve hydroxylation reactions at various positions on the steroid nucleus, followed by further conversions to dihydroxy and dehydro products. drugbank.compharmacompass.com While these findings for MPA provide a framework for understanding progestin metabolism, the specific metabolites of 6α-methylprogesterone itself are not as thoroughly detailed in publicly available literature.

Studies on the in vivo metabolism of 6α-methylprogesterone have been conducted and are referenced in the scientific literature, indicating that the compound is metabolized within biological systems. wikipedia.orgupenn.edu However, a detailed public record of the structures of all identified metabolites and the analytical techniques used for their definitive identification remains less accessible than for its 17α-acetoxylated counterpart. wikipedia.org The primary routes of excretion for metabolites of related progestogens are through urine and feces, often as conjugated forms such as glucuronides. inchem.org

Molecular Mechanisms of Action of 6α Methylprogesterone

Steroid Receptor Binding and Selectivity

6α-Methylprogesterone is a synthetic progestin that exhibits a distinct profile of interaction with various steroid hormone receptors, which dictates its biological activities. Its effects are mediated through binding to and modulating the function of these intracellular receptors.

6α-Methylprogesterone demonstrates a significant affinity for the progesterone (B1679170) receptor (PR), acting as a potent agonist. medchemexpress.com It is reported to have 150% of the progestogenic potency of progesterone itself. wikipedia.org The introduction of a methyl group at the 6α-position enhances its activity compared to the parent compound, progesterone. wikipedia.org This structural modification contributes to its metabolic stability and prolonged action. The agonist activity of 6α-methylprogesterone on the PR is considered less effective than its acetylated derivative, medroxyprogesterone (B1676146) acetate (B1210297). medchemexpress.com

While specific kinetic data for 6α-methylprogesterone binding to progesterone receptor subtypes A (PRA) and B (PRB) are not extensively detailed in the provided search results, it is understood that progestins, in general, exert their effects through these subtypes. The differential activation of PRA and PRB can lead to varied physiological responses in target tissues.

In addition to its progestogenic activity, 6α-methylprogesterone is characterized by its interactions with the androgen receptor (AR). researchgate.net It displays weak androgenic, antiandrogenic, and synandrogenic activities. wikipedia.org The nature of its effect on the AR can be complex and context-dependent.

Studies have indicated that 6α-methylprogesterone can competitively bind to the androgen receptor. oup.com Its related compound, medroxyprogesterone acetate (MPA), which also possesses a 6α-methyl group, is known to interact with the AR. This competitive binding can potentially antagonize the effects of endogenous androgens. oup.com

Research has shown that 6α-methylprogesterone binds to the glucocorticoid receptor (GR). nih.gov In a study using mouse kidney cytosol, it was found to bind to the GR with high affinity. nih.gov In fact, the concentration of this binding was significantly higher than its binding to the androgen receptor in the same tissue, suggesting that in certain contexts, its primary interaction may be with the GR. nih.gov The binding specificity of 6α-methylprogesterone to the GR was also observed in liver cytosol. nih.gov Its derivative, medroxyprogesterone acetate, also demonstrates considerable binding affinity for the GR. nih.gov

Androgen Receptor (AR) Interactions

Genomic Actions of 6α-Methylprogesterone

The binding of 6α-methylprogesterone to its respective steroid receptors initiates a cascade of molecular events that ultimately alter gene expression, a process known as genomic action. Upon binding, the receptor-ligand complex undergoes a conformational change, translocates to the nucleus, and binds to specific DNA sequences called hormone response elements (HREs) in the promoter regions of target genes.

For instance, the interaction of progestins with the PR can modulate the transcription of genes involved in cell proliferation and differentiation. medchemexpress.com In the context of the androgen receptor, the binding of 6α-methylprogesterone can influence the expression of androgen-responsive genes. Similarly, its interaction with the glucocorticoid receptor can lead to the regulation of glucocorticoid-responsive genes. The ultimate physiological effect of 6α-methylprogesterone is the result of the integrated genomic response across these different steroid receptor pathways.

Data Tables

Table 1: Receptor Binding Profile of 6α-Methylprogesterone and Related Compounds

CompoundProgesterone Receptor (PR) AffinityAndrogen Receptor (AR) InteractionGlucocorticoid Receptor (GR) Affinity
6α-Methylprogesterone High (150% of progesterone) wikipedia.orgWeak androgenic, antiandrogenic, and synandrogenic wikipedia.orgHigh affinity nih.gov
Progesterone Baseline-Low
Medroxyprogesterone Acetate (MPA) HighAndrogenic bccancer.bc.caConsiderable affinity nih.gov

Table 2: Summary of Research Findings on 6α-Methylprogesterone Receptor Interactions

ReceptorTissue/Model SystemKey Finding
Glucocorticoid Receptor (GR) Mouse kidney and liver cytosolBinds with high affinity (Kd = 1.2 X 10(-8) M) and at a concentration 7-8 times greater than the androgen receptor. nih.gov
Androgen Receptor (AR) GeneralExhibits weak androgenic, antiandrogenic, and synandrogenic activities. wikipedia.org
Progesterone Receptor (PR) GeneralPossesses 150% of the progestogenic potency of progesterone. wikipedia.org

Metabolism and Pharmacokinetics in Preclinical Models

In Vivo Metabolic Pathways in Animal Models

Research using animal models has been crucial for understanding the systemic metabolism of 6alpha-Methylprogesterone and its derivatives. These studies reveal a complex series of biotransformation reactions that prepare the compound for excretion.

Hydroxylation is a primary metabolic route for this compound and its closely related analogue, medroxyprogesterone (B1676146) acetate (B1210297) (MPA). Studies on MPA metabolism in preclinical models have identified several key hydroxylation sites. The primary sites for hydroxylation are the 6β, 2β, and 1β positions on the steroid nucleus. researchgate.netnih.gov This multi-site hydroxylation leads to the formation of various hydroxylated metabolites. researchgate.net For instance, metabolites such as 6β-hydroxy MPA, 2β-hydroxy MPA, and 1β-hydroxy MPA have been identified. researchgate.netnih.gov Further metabolism can lead to dihydroxylated products, for example, 2β, 6β-dihydroxy MPA. researchgate.net Additionally, hydroxylation at the C21 position has been noted in the metabolism of related progestins, suggesting it as a potential, though less documented, pathway for this compound. researchgate.net

The metabolism of this compound and its derivatives is heavily dependent on the Cytochrome P450 (CYP) superfamily of enzymes. Specifically, CYP3A4 has been identified as the principal enzyme responsible for the hydroxylation of MPA in human liver microsomes. researchgate.netnih.govnih.govpfizer.com Studies using specific chemical inhibitors and recombinant P450 enzymes have confirmed the predominant role of CYP3A4 in these metabolic reactions. researchgate.netnih.gov In animal models, corresponding enzymes play a similar role. For example, in female rats, CYP3A1 appears to be the main enzyme involved in MPA metabolism. researchgate.net The introduction of the 6alpha-methyl group into the progesterone (B1679170) structure has been shown to decrease the rate of metabolism in rat liver preparations, highlighting the influence of this structural feature on enzymatic processing. nih.govnih.gov

Following Phase I metabolism, such as hydroxylation, the resulting metabolites of this compound and its analogues undergo Phase II conjugation reactions to facilitate their excretion. The most prominent conjugation pathway is glucuronidation. Metabolites are primarily excreted in the urine as glucuronide conjugates. nih.govnih.gov For instance, the main metabolite of a structurally similar compound, 6alpha-methylandrost-4-ene-3,17-dione, was found to be excreted as a glucuronide. researchgate.net This process increases the water solubility of the metabolites, allowing for efficient elimination from the body via urine and, to a lesser extent, feces. nih.govinchem.org

Role of Cytochrome P450 Enzymes (e.g., CYP3A4)

In Vitro Metabolic Studies

In vitro models, particularly using liver microsomes, provide a controlled environment to study the specifics of metabolic pathways without the complexities of a whole organism.

Studies utilizing liver microsomes from various species, including humans, rats, and minipigs, have been fundamental in characterizing the metabolism of this compound analogues. researchgate.net These preparations contain a high concentration of CYP enzymes, allowing for detailed investigation of Phase I metabolism. nih.gov In vitro studies comparing the metabolism of progesterone and this compound in rat and rabbit liver microsomes revealed significant species-dependent differences. nih.govnih.gov The 6alpha-methyl group markedly slowed metabolism in rat liver microsomes but not in those from rabbits, suggesting different affinities or activities of the relevant metabolic enzymes between these species. nih.govnih.gov For MPA, metabolic studies in human, rat, and minipig liver microsomes showed little difference among the species regarding the primary hydroxylation pathways. researchgate.net

Through the incubation of parent compounds with hepatic microsomes, researchers have been able to isolate and identify key metabolites. For MPA, in vitro studies with human liver microsomes led to the isolation of five main metabolites (designated M-1 to M-5). researchgate.netnih.gov Using techniques like liquid chromatography/mass spectrometry (LC/MS) and nuclear magnetic resonance (NMR), three of these were identified as 6β-hydroxy MPA, 2β-hydroxy MPA, and 1β-hydroxy MPA. researchgate.netnih.gov Further in vitro experiments showed that these primary metabolites could be further metabolized into products like 2β, 6β-dihydroxy MPA (M-1) and 1,2-dehydro MPA (M-5). researchgate.netnih.gov These findings from MPA provide a strong predictive model for the types of metabolites that would be expected from the biotransformation of this compound.

Data Tables

Table 1: Identified Hydroxylation Sites and Metabolites of Medroxyprogesterone Acetate (MPA) in Preclinical Models

Hydroxylation Site Identified Metabolite Reference
C6β 6β-hydroxy MPA researchgate.net, nih.gov
C2β 2β-hydroxy MPA researchgate.net, nih.gov
C1β 1β-hydroxy MPA researchgate.net, nih.gov
C2β, C6β 2β, 6β-dihydroxy MPA researchgate.net

Table 2: Key Cytochrome P450 Enzymes in the Metabolism of Medroxyprogesterone Acetate (MPA)

Enzyme Species Role Reference
CYP3A4 Human Primary enzyme for hydroxylation researchgate.net, nih.gov, nih.gov, pfizer.com

Table 3: List of Compounds Mentioned

Compound Name Abbreviation
This compound 6α-MP
Medroxyprogesterone acetate MPA
Progesterone
6beta-hydroxy medroxyprogesterone acetate 6β-hydroxy MPA
2beta-hydroxy medroxyprogesterone acetate 2β-hydroxy MPA
1beta-hydroxy medroxyprogesterone acetate 1β-hydroxy MPA
2beta, 6beta-dihydroxy medroxyprogesterone acetate
1,2-dehydro medroxyprogesterone acetate
6alpha-methylandrost-4-ene-3,17-dione
3alpha-hydroxy-6alpha-methyl-5beta-androstan-17-one

Hepatic Microsomal Metabolism

Comparative Metabolic Stability with Progesterone

The introduction of a 6alpha-methyl group into the progesterone molecule has a pronounced effect on its metabolic stability, though this effect exhibits species-specific variations. In-vitro studies utilizing liver microsome-supernatant fractions have demonstrated that this compound is metabolized at a markedly slower rate than progesterone in female rats. nih.gov This increased resistance to hepatic metabolism is a key characteristic conferred by the methyl group. nih.gov

Conversely, this stabilizing effect was not observed in similar preparations from female rabbits, where the metabolic rates of this compound and progesterone were comparable. nih.gov This suggests a difference in the steric or electronic requirements of the metabolic enzymes, such as cytochrome P450, between the two species.

When considering a related compound, medroxyprogesterone acetate (which has both a 6alpha-methyl group and a 17alpha-acetoxy group), the rate of metabolism was significantly decreased in the liver preparations of both rats and rabbits. nih.gov This indicates that while the 6alpha-methyl group alone enhances stability in rats, the combination with a 17alpha-acetoxy group provides a more universal resistance to metabolic breakdown across different species. nih.gov

Table 1: Comparative In Vitro Metabolism in Liver Preparations

Metabolic Clearance Rates in Animal Models

The metabolic clearance rate (MCR) provides a measure of the volume of plasma cleared of a drug per unit of time. Studies in animal models, particularly dogs, using the closely related derivative medroxyprogesterone acetate (MPA), highlight the impact of the 6alpha-methyl group on this pharmacokinetic parameter.

In a comparative study in dogs, the MCR for medroxyprogesterone acetate was found to be 696 ± 51 L/day. nih.gov This rate is approximately half of the MCR observed for progesterone in the same animal model, which was 1332 ± 59 L/day. nih.gov The significantly lower clearance rate for the 6alpha-methylated compound is consistent with its enhanced metabolic stability and results in a longer duration of action.

Pharmacokinetic studies in rats have indicated that the metabolism of medroxyprogesterone acetate may be self-induced. nih.gov This was suggested by the observation that the area under the curve (AUC) and maximum concentration (Cmax) values were not dose-linear following single and multiple oral doses. nih.gov This phenomenon can complicate the prediction of clearance rates at different exposure levels in this species. Further research has identified CYP3A4 as the primary enzyme responsible for the metabolism of MPA in rats, minipigs, and humans. researchgate.net

Table 2: Comparative Metabolic Clearance Rates (MCR) in Dogs

Table of Mentioned Compounds

Compound Name
This compound
Progesterone
17alpha-Acetoxyprogesterone
Medroxyprogesterone acetate

Structure Activity Relationships Sar of 6α Methylprogesterone and Analogues

Impact of C6α-Methyl Group on Receptor Binding and Potency

Furthermore, the 6α-methyl group influences the conformation of the A-ring of the steroid. While it was initially thought that this group alone could induce an "inverted" A-ring conformation favorable for high-affinity binding to the progesterone (B1679170) receptor, crystallographic studies have shown this is not the case. nih.gov The presence of the 6α-methyl group is not sufficient on its own to cause this conformational change. nih.gov However, in combination with other substituents, such as the 17α-acetoxy group found in medroxyprogesterone (B1676146) acetate (B1210297), it contributes to stabilizing this inverted conformation, which is believed to be responsible for the high affinity for the progesterone receptor. nih.gov

The improved potency due to 6α-methylation served as a basis for the development of other synthetic progestins like medroxyprogesterone acetate. wikipedia.org

Influence of C17α-Substituents on Receptor Affinity and Biological Activity

Modifications at the C17α position of the 6α-methylprogesterone scaffold play a crucial role in defining the compound's receptor affinity and biological activity. The addition of a hydroxyl group at this position, forming 6α-methyl-17α-hydroxyprogesterone (medroxyprogesterone), is a key step. wikipedia.orgnih.gov However, medroxyprogesterone itself is over two orders of magnitude less potent as a progestogen compared to its acetylated derivative, medroxyprogesterone acetate (MPA). wikipedia.org

The acetylation of the 17α-hydroxyl group to form MPA significantly enhances progestational activity. tandfonline.com This esterification increases the lipophilicity of the molecule, which can improve its absorption and pharmacokinetic profile. More importantly, the bulky 17α-acetoxy group, in conjunction with the 6α-methyl group, induces and stabilizes the inverted A-ring conformation that is proposed to be critical for high-affinity binding to the progesterone receptor. nih.gov Crystallographic analysis of 17α-hydroxy-6α-methylprogesterone shows that the 6α-methyl group alone does not induce this A-ring inversion. nih.gov It is the combined influence of both the 6α-methyl and the 17α-acetoxy substituents that leads to this specific conformation. nih.gov

The nature of the substituent at C17 is a critical determinant of potency. For instance, replacing the acetyl group of MPA with other esters can modulate activity. Furthermore, the presence of bulky substituents at the C17α position is a common feature in many potent progestins, as it optimizes both binding affinity and transcriptional activity of the progesterone receptor. nih.gov

Conformational Analysis and Steroid A-Ring Inversion

The three-dimensional shape of steroid molecules is critical for their interaction with receptors. For 6α-methylprogesterone and its analogues, the conformation of the A-ring is of particular interest. X-ray crystallographic studies of medroxyprogesterone acetate (MPA) have revealed that in its solid state, the A-ring adopts an inverted (1β,2α) half-chair conformation. rsc.org This is in contrast to related compounds like 17α-hydroxy-6α-methylprogesterone, which exhibit a more "normal" A-ring conformation. nih.govrsc.org

Interestingly, studies using circular dichroism and nuclear magnetic resonance (NMR) spectroscopy have shown that in solution, the preferred conformation of the A-ring in MPA is the normal 1α,2β-half-chair form. rsc.org This suggests that the A-ring is flexible and that the inverted conformation observed in the crystal structure may be induced upon binding to the progesterone receptor. nih.gov

The combination of the 6α-methyl group and the 17α-acetoxy substituent is believed to be responsible for the stabilization of the inverted A-ring conformation that is thought to be crucial for high-affinity binding to the progesterone receptor. nih.gov The 6α-methyl group alone is not sufficient to induce this inversion. nih.gov This conformational flexibility and the potential for an induced fit upon receptor binding are key aspects of the structure-activity relationship of these compounds.

Relationship Between Structural Modifications and Receptor Selectivity

While 6α-methylprogesterone and its analogues are primarily progestins, structural modifications can lead to interactions with other steroid receptors, thereby influencing their selectivity. Unlike natural progesterone, many synthetic progestins, including derivatives of 6α-methylprogesterone, can bind to androgen, glucocorticoid, and sometimes mineralocorticoid receptors. researchgate.net

6α-methylprogesterone itself is known to be an androgenic progestin that binds to the androgen receptor. nih.govkarger.com However, it also demonstrates significant binding to the glucocorticoid receptor, with studies in mouse kidney cytosol showing high-affinity binding to a receptor with glucocorticoid specificity. nih.govkarger.com

The addition of a 17α-acetoxy group, as in medroxyprogesterone acetate (MPA), further modifies receptor selectivity. MPA is a potent progestin but also possesses androgenic and weak glucocorticoid activity. researchgate.netwikipedia.orgebi.ac.uk It is a strong competitor for steroids that bind to androgen and glucocorticoid receptors, in addition to the progesterone receptor. nih.gov This cross-reactivity can lead to androgenic or glucocorticoid-like effects depending on the context. For instance, MPA can inhibit the proliferation of certain breast cancer cells via the androgen receptor. nih.gov It has also been shown to bind to the glucocorticoid receptor to stimulate the expression of certain genes in kidney cells. researchgate.net

In contrast, MPA does not compete with estradiol (B170435) for estrogen receptor binding. nih.gov The pattern of receptor binding and the resulting biological effects are highly dependent on the specific structural features of the molecule.

Comparative SAR with Other Synthetic Progestins

The structure-activity relationships of 6α-methylprogesterone and its derivatives can be better understood by comparing them with other classes of synthetic progestins.

Progesterone Derivatives (Pregnanes):

6α-Methylprogesterone and MPA: As discussed, the 6α-methyl group enhances potency, and the 17α-acetoxy group in MPA further increases activity. tandfonline.com These are classified as pregnanes. mdpi.com

Chlormadinone (B195047) acetate and Cyproterone acetate: These are also progesterone derivatives with modifications at the C6 position (a double bond and a chlorine atom in chlormadinone acetate) that confer high progestational activity. tandfonline.com

Testosterone Derivatives (Estranes and Gonanes):

Norethindrone (B1679910) (a 19-nortestosterone derivative): The removal of the C19-methyl group, as seen in 19-norprogestins like norethindrone, significantly enhances progestogenic potency compared to their counterparts with the C19-methyl group. researchgate.net

Levonorgestrel (a gonane): The substitution of an ethyl group for the methyl group at C13 in norethindrone results in levonorgestrel, one of the most potent oral progestogens. This suggests that the C13-ethyl group allows for better stabilizing contacts within the progesterone receptor's ligand-binding domain. researchgate.net

Table of Comparative Receptor Binding Affinities

The following table provides a comparative overview of the relative binding affinities (RBA) of various progestins for different steroid receptors, with progesterone often used as the reference compound (RBA = 100).

CompoundProgesterone Receptor (PR) RBA (%)Androgen Receptor (AR) RBA (%)Glucocorticoid Receptor (GR) RBA (%)
Progesterone100<1<1
6α-Methylprogesterone~150 wikipedia.orgWeak/Moderate wikipedia.orgModerate nih.govkarger.com
Medroxyprogesterone Acetate (MPA)~125 nih.gov~30 nih.gov~15 nih.gov
Norethindrone~150~15<1
Levonorgestrel~320~50<1

Note: The values in this table are approximate and can vary depending on the specific assay conditions. The data is compiled from various sources for comparative purposes.

This comparative analysis highlights that while the 6α-methyl group is an effective modification for increasing progestogenic potency, other structural changes, such as the removal of the C19-methyl group or the introduction of a C13-ethyl group, can lead to even more potent compounds. Furthermore, these different structural motifs result in distinct profiles of cross-reactivity with other steroid receptors.

Preclinical Pharmacodynamics and Biological Effects in Research Models

Organ-Specific Responses in Animal Models

In mouse models, 6alpha-methylprogesterone (6MP) demonstrates complex interactions with steroid hormone receptors in the kidney. Although it is recognized as an androgenic progestin that binds to the androgen receptor, research indicates that its effects are not mediated solely through this pathway. nih.gov Studies found that 6MP binds with high affinity in the kidney cytosol of mice, including those genetically lacking androgen receptors (Tfm/Y mice). nih.gov

The binding site was identified as having the specificity of a glucocorticoid receptor, and it was present in concentrations 7 to 8 times greater than the androgen receptor. nih.gov This suggests that despite its androgenic effects, the primary binding of 6MP in the mouse kidney is to a glucocorticoid receptor. nih.gov This dual receptor interaction highlights a complex mechanism of action within this specific organ.

Medroxyprogesterone (B1676146) acetate (B1210297) (MPA) has been shown to be an inducer of the hepatic drug-metabolizing enzyme system in rats. nih.gov In female rats with intact livers, MPA administration leads to changes in hepatic glucose and drug metabolism, although these effects are described as slight. nih.gov However, its impact is more pronounced in models of liver injury. nih.gov

In rats with liver damage induced by chemicals like carbon tetrachloride and dimethylnitrosamine, MPA therapy was found to enhance the normalization of hepatic function. nih.govnih.gov Treatment with MPA increased the content of cytochrome P-450 and the activity of several key enzymes, including NADPH-cytochrome c reductase, benzo[a]pyrene (B130552) hydroxylase, aminopyrine (B3395922) N-demethylase, epoxide hydrolase, and glutathione (B108866) S-transferase. nih.gov MPA also appeared to enhance protein synthesis during liver regeneration. nih.gov These findings suggest that MPA can modulate hepatic enzyme activity, particularly in the context of liver regeneration and repair. nih.govnih.gov

The effects of progestins on the uterus and mammary glands have been investigated in animal models, revealing important differences between various compounds. In a quantitative mouse model, the effects of progesterone (B1679170) and medroxyprogesterone acetate (MPA) were compared. nih.gov The study aimed to assess the balance between the desired progestogenic activity in the uterus (inhibiting estrogen-activated epithelial cell proliferation) and the undesired mitogenic activity in the mammary gland. nih.gov

The results showed that MPA demonstrated both uterine activity and proliferative activity in the mammary gland at the same dose levels. nih.gov In contrast, natural progesterone was found to exert its effects on the uterus at doses lower than those required to cause significant stimulation of epithelial cell proliferation in the mammary gland. nih.gov This suggests a potential difference in the safety window between the two progestins regarding uterine versus mammary effects. nih.gov Studies in dogs have also shown that administration of MPA can lead to local production of growth hormone in the mammary gland, which is associated with proliferation. frontiersin.org The differential response is linked to the interaction with progesterone receptor isoforms, with PR-A being implicated in suppressing estrogen-induced proliferation in the uterus and mammary gland. nih.gov

Table 2: Comparative Effects of Progesterone vs. Medroxyprogesterone Acetate (MPA) in Ovariectomized Mice

CompoundUterine ActivityMammary Gland Mitogenic ActivityImplication
Medroxyprogesterone Acetate (MPA)Effective at inhibiting estradiol-activated proliferation nih.govSignificant stimulation of epithelial cell proliferation at similar doses to uterine activity nih.govOverlapping dose-response for uterine and mammary effects nih.gov
ProgesteroneEffective at inhibiting estradiol-activated proliferation nih.govSignificant stimulation of epithelial cell proliferation only at higher doses than required for uterine effects nih.govA potential safety window between desired uterine effects and undesired mammary proliferation nih.gov

Hepatic Enzyme Modulation

Cellular Growth Modulation and Apoptosis in Cell Lines

The synthetic progestin this compound, primarily studied as its acetate ester Medroxyprogesterone Acetate (MPA), demonstrates significant and complex effects on cellular growth and programmed cell death (apoptosis) in various research models. Its actions are highly dependent on the cell type, hormone receptor status, and the specific experimental context, leading to either the inhibition or promotion of cell proliferation and survival.

Anti-proliferative Effects in Hormone-Dependent Cell Lines

MPA exhibits notable anti-proliferative effects in several hormone-dependent cancer cell lines, although this effect is not universal. The mechanism often involves a slowdown of the cell's replication processes, with inhibitory effects becoming apparent after several days of incubation. wikipedia.org For instance, in studies using MCF-7 and HeLa tumor cells, gestagens like MPA produced their maximum inhibitory effect on cell proliferation at a concentration of 10⁻⁵ M after six days of incubation. wikipedia.org

The response of breast cancer cell lines to MPA can be varied. In a comparative study, MPA significantly inhibited the growth of the SK-BR-3 breast cancer cell line by 61% but did not affect the proliferation of the T47-D cell line. royalsocietypublishing.org This suggests that the inhibitory action of MPA may be linked to the estrogen receptor (ER) concentration and its downregulation, a known effect of MPA. royalsocietypublishing.org In contrast, the antiprogestin onapristone (B1677295) inhibited the growth of both cell lines, indicating different mechanisms of action despite both compounds acting through the progesterone receptor (PR). royalsocietypublishing.org The growth inhibition induced by onapristone was associated with an accumulation of cells in the G0/G1 phase of the cell cycle, an effect not observed with MPA in that particular study. royalsocietypublishing.org

In other models, such as in primary cultures of eutopic endometrial cells from women with endometriosis, MPA treatment has been shown to significantly suppress cell proliferation. frontiersin.org This anti-proliferative action is crucial to its therapeutic effect in such conditions. The variability of MPA's effect is further highlighted by findings that while it can decrease proliferation in some breast cancer cell cultures, it may increase proliferation in others, such as T47-D cells, under specific experimental conditions. plos.org

Table 1: Effects of Medroxyprogesterone Acetate (MPA) on Proliferation in Hormone-Dependent Cell Lines
Cell LineCancer TypeEffect of MPAKey FindingsReference
MCF-7Breast Cancer (ER+, PR+)InhibitoryMaximum inhibition observed at 10⁻⁵ M after 6 days of incubation. wikipedia.org wikipedia.org
SK-BR-3Breast Cancer (ER-, PR+, HER2+)InhibitoryGrowth inhibited by 61%. Effect may be dependent on ER downregulation. royalsocietypublishing.org royalsocietypublishing.org
T47-DBreast Cancer (ER+, PR+)Variable / No InhibitionNo growth inhibition observed in one study. royalsocietypublishing.org Other studies report pro-proliferative effects under certain conditions. plos.org royalsocietypublishing.orgplos.org
HeLaCervical CancerInhibitoryMaximum inhibition observed at 10⁻⁵ M after 6 days of incubation. wikipedia.org wikipedia.org
Eutopic Endometrial CellsEndometriosisInhibitorySignificantly suppressed cell proliferation in primary cultures. frontiersin.org frontiersin.org
BT-474Breast Cancer (ER+, PR+, HER2+)PromotiveMPA promotes the growth of BT-474 xenograft tumors, an effect that can be blocked by the flavonoid apigenin. asm.org asm.org

Induction of Apoptosis Mechanisms in Research Cell Lines

The role of this compound, as MPA, in apoptosis is multifaceted, with studies reporting both pro-apoptotic and anti-apoptotic effects depending on the cellular model and the apoptotic trigger.

In some contexts, progestins are potent inducers of apoptosis. wikipedia.org In hormone-dependent breast cancer cells, this pro-apoptotic effect has been linked to a significant decrease in the expression of the anti-apoptotic protein Bcl-2. wikipedia.org Further research indicates that MPA can induce p53-dependent apoptosis in certain cancer cell lines. nih.gov In eutopic endometrial cells from patients with endometriosis, MPA was found to enhance cell apoptosis, which contributes to its therapeutic action. frontiersin.org The mechanisms implicated involve both the intrinsic mitochondrial pathway, which includes proteins like Bax and Bcl-2, and the extrinsic death receptor pathway, such as the Fas-Fas ligand system. frontiersin.org

Conversely, other studies have demonstrated a protective, or anti-apoptotic, role for MPA. In progesterone receptor-positive (PgR+) breast cancer cell lines like T47-D and MCF-7, MPA was shown to protect the cells from apoptosis induced by serum deprivation. mdpi.com This protective effect was associated with the prevention of the upregulation of pro-apoptotic mRNAs for the proteins HRK and BAK1. mdpi.com The same study noted that MPA treatment specifically led to a downregulation of BCL2 mRNA in these PgR+ cells, an effect distinct from the apoptotic process itself. mdpi.com This suggests that MPA can selectively modulate apoptotic pathways, potentially promoting survival in the absence of certain growth factors while retaining the ability to induce apoptosis through other mechanisms.

Immunomodulatory Effects in Preclinical Settings

Preclinical research reveals that this compound, primarily through its derivative MPA, exerts significant immunomodulatory effects. These actions are complex, involving both the suppression of cell-mediated immunity, often through glucocorticoid-like pathways, and the modulation of key signaling molecules like RANKL.

A critical aspect of MPA's immunomodulatory function is its interaction with the RANKL/RANK signaling pathway. RANKL is a cytokine from the tumor necrosis factor (TNF) superfamily that plays a crucial role in the immune system and bone metabolism. wikipedia.org In preclinical models of breast cancer, MPA triggers a substantial upregulation of RANKL in mammary gland epithelial cells. wikipedia.orgroyalsocietypublishing.org This induction of RANKL is linked to the proliferation of mammary epithelial cells and is considered a key factor in progestin-driven breast cancer development. royalsocietypublishing.orgmdpi.com In stark contrast, in endometrial cancer cell models, MPA appears to have the opposite effect, inhibiting the cancer-promoting behaviors (like proliferation and invasion) induced by RANKL. researchgate.netspandidos-publications.com This demonstrates a remarkable tissue-specific immunomodulatory action.

MPA also has broad, largely suppressive, effects on cytokine production and immune cell function, often mimicking the action of glucocorticoids due to its ability to bind to the glucocorticoid receptor (GR). plos.orgoup.comnih.gov In vitro studies using peripheral blood mononuclear cells (PBMCs) and purified T cells have shown that MPA can inhibit the production of a wide array of cytokines. oup.com These include key regulators of cellular immunity such as interferon (IFN)-γ, interleukin-2 (B1167480) (IL-2), IL-6, IL-12, and TNFα. plos.orgoup.com This general suppression of Th1 and Th17 cytokine responses has been observed in multiple experimental systems. frontiersin.orgplos.org For example, one study found that MPA decreased Th1 (IFN-γ) and Th17 cytokine production while increasing Th22 (IL-22) responses, acting directly on T cells. frontiersin.org This downregulation of pro-inflammatory cytokines is thought to underlie some of MPA's therapeutic applications, such as in cancer-related cachexia. nih.gov

Interestingly, while MPA generally suppresses cell-mediated immunity, some evidence suggests it may enhance humoral (antibody-mediated) immunity. In one mouse study, low doses of MPA significantly enhanced both primary and secondary antibody responses to an antigen. nih.gov This effect was attributed to an increased capacity of individual B-cells to secrete specific IgG antibodies, rather than an increase in the number of antibody-producing cells. nih.gov

Table 2: Summary of Immunomodulatory Effects of Medroxyprogesterone Acetate (MPA) in Preclinical Models
Immune ComponentEffect of MPAKey FindingsReference
RANKL Expression (Mammary Gland)UpregulationTriggers massive induction of RANKL in epithelial cells, promoting proliferation. wikipedia.orgroyalsocietypublishing.org wikipedia.orgroyalsocietypublishing.org
RANKL Signaling (Endometrial Cancer Cells)InhibitoryInhibits proliferation and invasion induced by RANKL. researchgate.netspandidos-publications.com researchgate.netspandidos-publications.com
Th1/Th17 Cytokines (e.g., IFN-γ, IL-2, IL-6, IL-17, TNFα)SuppressionInhibits production in various in vitro models, often via glucocorticoid-like action. plos.orgoup.comnih.gov plos.orgoup.comnih.gov
Th22 Cytokines (IL-22)UpregulationIncreased IL-22 production from T cells observed in one study. frontiersin.org frontiersin.org
Humoral Immunity (Antibody Production)EnhancementLow doses enhanced specific IgG production in mice. nih.gov nih.gov
Lymphocyte ProliferationInhibitionInhibits response of lymphocytes to mitogens. service.gov.uk service.gov.uk
Monocyte CountReductionAssociated with lower numbers of circulating monocytes in preclinical and clinical settings. plos.orgasm.org plos.orgasm.org

Advanced Analytical Methodologies for 6α Methylprogesterone Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the isolation and measurement of 6α-methylprogesterone from complex mixtures such as biological matrices. bioanalysis-zone.com These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase. bioanalysis-zone.com

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of 6α-methylprogesterone. The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the compound's affinity for the stationary phase. For steroids like 6α-methylprogesterone, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture.

A typical HPLC method for the analysis of related compounds, such as medroxyprogesterone (B1676146) acetate (B1210297), involves a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Detection is often achieved using a UV detector, as the α,β-unsaturated ketone chromophore in the A-ring of 6α-methylprogesterone absorbs UV light. nih.govnih.gov The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification. For quantitative analysis, the area under the chromatographic peak is proportional to the concentration of the compound in the sample. The development of a stability-indicating HPLC method for a related compound, medroxyprogesterone acetate, highlights the capability of HPLC to separate the active ingredient from its degradation products, ensuring accurate quantification. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Related Progestins

Parameter Value/Description
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Methanol and Water mixture
Detection UV Spectrophotometry (e.g., at 254 nm) nih.govnih.gov
Flow Rate Typically 1.0 - 2.0 mL/min
Key metric Retention Time

This table presents a generalized set of HPLC conditions based on methods for structurally similar progestins.

For enhanced sensitivity and selectivity, particularly in complex biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. After the compounds are separated by the LC system, they are ionized and introduced into the mass spectrometer. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing highly specific detection and quantification.

LC-MS/MS methods have been developed for the trace analysis of various progestogens, including related compounds, in environmental and biological samples. nih.gov These methods often involve solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances from the matrix before LC-MS/MS analysis. nih.gov The use of tandem mass spectrometry (MS/MS) further enhances specificity by monitoring a specific fragmentation of the parent ion to a product ion. For quantitative research, a deuterated internal standard of the analyte is often used to correct for matrix effects and variations in instrument response. A sensitive ultra-performance liquid chromatography-electrospray tandem mass spectrometry method has been established for the analysis of androgens and progestogens in environmental waters, with method detection limits in the low nanogram per liter range. nih.gov

Table 2: Representative LC-MS/MS Parameters for Progestin Analysis

Parameter Value/Description
Chromatography Ultra-Performance Liquid Chromatography (UPLC) nih.gov
Ionization Source Electrospray Ionization (ESI) nih.gov or Atmospheric Pressure Chemical Ionization (APCI) researchgate.net
Mass Analyzer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF)
Detection Mode Multiple Reaction Monitoring (MRM)
Sample Preparation Solid-Phase Extraction (SPE) nih.gov

This table outlines typical parameters for LC-MS/MS analysis of progestins based on established research methodologies.

High-Performance Liquid Chromatography (HPLC)

Spectroscopic and Structural Elucidation Methods

Spectroscopic techniques are indispensable for determining the precise chemical structure and three-dimensional shape of 6α-methylprogesterone and its metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. 1H NMR provides information about the types and numbers of protons and their neighboring atoms, while 13C NMR provides information about the carbon skeleton. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can establish the connectivity between atoms within the molecule, which is crucial for the unambiguous structural assignment of metabolites. For instance, in studies of the metabolism of the related compound medroxyprogesterone acetate, NMR was instrumental in identifying the positions of hydroxylation on the steroid nucleus. nih.govresearchgate.net

The molecular conformation of 17-hydroxy-6α-methylprogesterone has been determined by X-ray crystallography. nih.gov This analysis revealed that the presence of the 6α-methyl group alone is not sufficient to cause the A-ring inversion that is observed in the more potent progestin, medroxyprogesterone acetate. nih.gov This finding suggests that the combination of the 6α-methyl group and the 17α-acetoxy group is responsible for the conformational change that enhances binding to the progesterone (B1679170) receptor. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Structure Determination

Receptor Binding Assays (In Vitro and Ex Vivo)

Receptor binding assays are essential in vitro and ex vivo tools used to determine the affinity of a compound for a specific receptor. These assays are critical for characterizing the pharmacological profile of 6α-methylprogesterone.

In these assays, a radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor (e.g., from cell lines or tissue homogenates) in the presence of varying concentrations of the test compound (6α-methylprogesterone). The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, and from this, the binding affinity of the test compound is determined. This is often expressed as the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radiolabeled ligand) or the Ki value (the inhibition constant).

Studies have shown that 6α-methylprogesterone can bind to the androgen receptor. nih.gov Interestingly, further in vivo and in vitro studies in mice revealed that 6α-methylprogesterone also binds with high affinity to the glucocorticoid receptor in kidney and liver cytosol. nih.gov The dissociation constant (Kd) for this interaction was determined to be 1.2 x 10⁻⁸ M. nih.gov The concentration of this glucocorticoid binder was found to be significantly higher than that of the androgen receptor. nih.gov In studies with human uterine tissue, related progestins have been shown to compete with progesterone for binding to the progesterone receptor. nih.gov

Table 3: Receptor Binding Affinity Data for 6α-Methylprogesterone and Related Compounds

Compound Receptor Species/Tissue Binding Affinity (Kd/IC50)
6α-Methylprogesterone Glucocorticoid Receptor Mouse Kidney Cytosol Kd = 1.2 x 10⁻⁸ M nih.gov
Medroxyprogesterone Acetate Progesterone Receptor Rat EC50 = 16 nM bindingdb.org
Medroxyprogesterone Acetate Progesterone Receptor Rat IC50 = 67.3 nM bindingdb.org

This table summarizes key receptor binding data from published research.

Future Directions and Unexplored Research Avenues for 6α Methylprogesterone

Development of Novel Analogues with Targeted Receptor Selectivity

A significant area for future research lies in the rational design and synthesis of novel analogues of 6α-methylprogesterone with enhanced receptor selectivity. While 6α-methylprogesterone itself exhibits a primary affinity for the progesterone (B1679170) receptor, it is also known to interact with androgen and glucocorticoid receptors. wikipedia.orgnih.gov This cross-reactivity can lead to a complex pharmacological profile, making it challenging to isolate its specific progestogenic effects.

The development of analogues with a higher degree of selectivity for the progesterone receptor (PR) over other steroid receptors would be invaluable. This could be achieved through targeted chemical modifications of the 6α-methylprogesterone scaffold. For instance, the synthesis of 17α-bromo-6α-methylprogesterone has been reported, demonstrating the feasibility of introducing substituents at various positions to modulate activity. cdnsciencepub.comcdnsciencepub.com Further exploration of substitutions at different points on the steroid nucleus could yield compounds with a more refined receptor binding profile.

Moreover, the discovery of membrane progesterone receptors (mPRs) opens up new possibilities for designing ligands that specifically target these non-classical receptors. nih.govnih.govnih.gov Research has shown that the structural requirements for binding to mPRs differ from those of the nuclear progesterone receptor (nPR). bohrium.com By leveraging this knowledge, it may be possible to create 6α-methylprogesterone derivatives that selectively activate or inhibit mPR-mediated signaling pathways, offering a novel approach to modulating progesterone's effects. The synthesis of compounds like 17α-acetoxy-9α-fluoro-6α-methylprogesterone highlights the potential to generate potent analogues with specific biological activities. nih.gov

Interactive Table:

Table 1: Examples of 6α-Methylprogesterone Analogues and Their Reported Activities
Compound Modification Reported Activity/Significance Reference(s)
17α-bromo-6α-methylprogesterone Addition of a bromine atom at the 17α position Potent luteoid with marked oral activity. cdnsciencepub.comcdnsciencepub.com
17α-acetoxy-9α-fluoro-6α-methylprogesterone Addition of an acetoxy group at 17α and a fluorine atom at 9α Potent anti-angiogenic agent. nih.gov

Elucidation of Specific Non-Genomic Signaling Pathways

Progesterone is known to elicit rapid, non-genomic effects that are independent of gene transcription. nih.govfrontiersin.org These actions are often mediated by membrane-associated progesterone receptors and involve the activation of various intracellular signaling cascades, such as the extracellular signal-regulated kinase (ERK) pathways, cAMP/protein kinase A (PKA) signaling, and calcium influx. frontiersin.orgresearchgate.net While these pathways have been studied for progesterone, the specific non-genomic signaling cascades activated by 6α-methylprogesterone remain largely uncharacterized.

Future research should focus on dissecting the rapid signaling events initiated by 6α-methylprogesterone at the cell membrane. This would involve identifying the specific membrane receptors it binds to, such as the different isoforms of mPRs (mPRα, mPRβ, mPRγ), and characterizing the downstream signaling molecules that are activated or inhibited. nih.govnih.govoup.com It is known that progestins can modulate second messenger pathways, and understanding how 6α-methylprogesterone influences these pathways is crucial. jscimedcentral.com For example, studies on other progestins have shown modulation of the Src/MAPK pathway. jscimedcentral.com Investigating whether 6α-methylprogesterone engages similar pathways would provide significant insights into its mechanism of action.

Techniques such as phospho-proteomics and live-cell imaging could be employed to map the temporal and spatial dynamics of signaling events following 6α-methylprogesterone stimulation. By understanding these non-genomic actions, we can gain a more complete picture of its biological effects and potentially identify new therapeutic targets.

Advanced Modeling of Receptor-Ligand Interactions

Computational modeling techniques offer a powerful tool for understanding the molecular basis of 6α-methylprogesterone's interaction with its receptors. Advanced molecular docking and molecular dynamics simulations can provide detailed insights into the binding pose of 6α-methylprogesterone within the ligand-binding domains of the progesterone, androgen, and glucocorticoid receptors.

Comparative Molecular Field Analysis (CoMFA) has been successfully used to compare the binding of various steroids to the nuclear progesterone receptor and membrane progesterone receptor α, revealing differences in structural requirements for binding. bohrium.com Similar computational approaches could be applied specifically to 6α-methylprogesterone and its analogues to predict their binding affinities and selectivities. These in silico studies can help to rationalize the observed biological activities and guide the design of new analogues with improved properties.

Furthermore, creating 3D models of 6α-methylprogesterone bound to different receptor isoforms can help to identify key amino acid residues involved in the interaction. researchgate.net This information is critical for understanding the structural determinants of receptor specificity and can inform site-directed mutagenesis studies to validate the predictions of the computational models. Ultimately, a detailed understanding of the receptor-ligand interactions at the atomic level will facilitate the development of more targeted and effective progestogenic compounds.

Role of 6α-Methylprogesterone as a Research Tool in Steroid Biology

Given its distinct pharmacological profile, 6α-methylprogesterone can serve as a valuable research tool to dissect the complex mechanisms of steroid hormone action. Its ability to interact with multiple steroid receptors, albeit with varying affinities, allows for the investigation of receptor crosstalk and the integrated physiological responses to different hormonal signals. wikipedia.orgnih.gov

For example, in studies of kidney metabolism, 6α-methylprogesterone has been used to investigate receptor binding in the absence of androgen receptors, revealing its high-affinity binding to the glucocorticoid receptor in this context. nih.gov This highlights its utility in teasing apart the contributions of different steroid receptors in specific tissues.

By comparing the effects of 6α-methylprogesterone with those of highly selective progesterone receptor agonists and antagonists, researchers can delineate the specific contributions of the progesterone receptor versus other steroid receptors to a particular biological outcome. This is particularly relevant in tissues where multiple steroid receptors are co-expressed and their signaling pathways may converge. Furthermore, as a progestin with reported weak androgenic and anti-androgenic activities, it can be used to explore the nuances of steroid hormone action beyond simple agonism or antagonism. wikipedia.org Its use in comparative studies with other synthetic progestins can help to elucidate the structure-activity relationships that govern the diverse biological effects of this class of molecules.

Q & A

Q. What protocols ensure ethical rigor in 6α-Methylprogesterone studies involving animal models?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design transparency. Register protocols prospectively (e.g., preclinicaltrials.eu ) and include sham-operated controls. Use power analysis to minimize animal numbers and report attrition rates explicitly .

Q. How should researchers document synthetic procedures to enhance reproducibility?

  • Methodological Answer : Provide step-by-step protocols in supplemental materials, including exact molar ratios, reaction times, and spectral data (IR, NMR peaks). Use IUPAC nomenclature and CAS registry numbers for all reagents. Disclose any deviations from published methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.